2-[4-(Aminomethyl)phenyl]ethan-1-ol
Description
Overview of the Chemical Structure and Reactive Sites
The structure of 2-[4-(aminomethyl)phenyl]ethan-1-ol, with the chemical formula C₉H₁₃NO, is characterized by a benzene (B151609) ring substituted at the first and fourth positions. nih.govcymitquimica.com A 2-hydroxyethyl group is attached at one position, and an aminomethyl group is at the para-position. This arrangement of functional groups leads to several reactive sites within the molecule.
The Primary Amine Group: The aminomethyl group (-CH₂NH₂) is a primary amine, making it a nucleophilic center. It can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. Its basic nature also allows for the formation of ammonium (B1175870) salts.
The Primary Alcohol Group: The ethan-1-ol group (-CH₂CH₂OH) is a primary alcohol, which can be oxidized to form an aldehyde or a carboxylic acid. It can also undergo esterification and etherification reactions. The hydroxyl group is a key site for forming hydrogen bonds, which influences the compound's solubility and interactions with other molecules. researchgate.net
The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions. chemicalbook.comuni.lu The positions for substitution (ortho or meta to the existing substituents) are directed by the electronic nature of the ethyl-alcohol and aminomethyl groups. The aminomethyl group, being an activating group, would typically direct incoming electrophiles to the positions ortho to it.
The interplay of these functional groups makes this compound a bifunctional molecule with a rich and varied chemical reactivity, offering multiple pathways for synthetic modifications.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 136081-18-0 | nih.govcymitquimica.com |
| Molecular Formula | C₉H₁₃NO | nih.govcymitquimica.com |
| Molecular Weight | 151.21 g/mol | nih.gov |
| Appearance | Solid | cymitquimica.com |
| InChI Key | AFVFCILZTYPZEK-UHFFFAOYSA-N | nih.govcymitquimica.com |
Research Trajectories for Amine- and Alcohol-Functionalized Aromatic Compounds
The research landscape for aromatic compounds functionalized with both amine and alcohol groups is expanding, driven by their utility as versatile building blocks in the synthesis of complex molecules. cymitquimica.com While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, the research trajectories for its close isomers and related compounds provide strong indicators of its potential applications.
For instance, its isomer, 1-[4-(aminomethyl)phenyl]ethan-1-ol, is noted for its applications in scientific research as a building block for more complex organic molecules and as a reagent in various chemical reactions. It has also been investigated for potential biological activities, including antimicrobial and anticancer properties, and its use in drug development.
Furthermore, related phenethylamines are recognized for their critical role in medicinal chemistry, forming the core of many bioactive compounds. cymitquimica.com The synthesis of derivatives of this compound is explored in patents, highlighting its role as an intermediate in the preparation of pharmacologically active agents. For example, a related compound, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, is an intermediate in the synthesis of Mirabegron, a medication for overactive bladder.
The primary research direction for this compound is therefore its application as a precursor in multi-step organic syntheses. Its bifunctional nature allows for sequential or selective reactions at the amine and alcohol sites, enabling the construction of diverse molecular architectures for applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFCILZTYPZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626806 | |
| Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-18-0 | |
| Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(aminomethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Aminomethyl Phenyl Ethan 1 Ol and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-[4-(aminomethyl)phenyl]ethan-1-ol, two primary disconnections are considered:
C-N bond disconnection: Breaking the bond between the benzylic carbon and the nitrogen atom of the aminomethyl group. This leads to a 4-(hydroxymethyl)phenyl precursor and an amine source.
C-C bond disconnection: Disconnecting the ethyl alcohol side chain from the aromatic ring. This suggests a coupling reaction between a functionalized benzene (B151609) ring and a two-carbon synthon.
These disconnections guide the selection of appropriate synthetic strategies.
Targeted Synthesis Strategies
Reductive amination is a powerful method for forming C-N bonds and is a common strategy for introducing the aminomethyl group. libretexts.org This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org
In the synthesis of this compound, a common precursor is 4-(2-hydroxyethyl)benzaldehyde. This can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is less likely to reduce the starting aldehyde. masterorganicchemistry.com
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for reductive amination. For instance, in situ-generated cobalt catalysts from CoCl₂ and NaBH₄ have been used for the reductive amination of aldehydes with aqueous ammonia and hydrogen gas under mild conditions. acs.org Another approach utilizes palladium nanoparticles doped on graphite (B72142) oxide as a recyclable catalyst for the tandem one-pot reductive amination of aldehydes with nitroarenes. researchgate.net
A patent describes a method for synthesizing phenylethanolamine beta-receptor agonists starting from 4-aminoacetophenone. google.com The process involves halogenation of the benzene ring, followed by nucleophilic substitution with a cyaniding reagent to introduce the precursor to the aminomethyl group. google.com
| Precursor | Reagents and Conditions | Product | Reference |
| 4-(2-hydroxyethyl)benzaldehyde | NH₃, H₂, CoCl₂, NaBH₄, dioxane, H₂O, 80°C | This compound | acs.org |
| Aldehyde | Nitroarene, Pd@GO, H₂ | Amine | researchgate.net |
| 4-Aminoacetophenone | 1. NBS/NCS/Br₂/Cl₂ 2. Cyaniding reagent, metal catalyst | Acetophenone intermediate | google.com |
Table 1: Examples of Reductive Amination Approaches
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rsc.orgmit.edunih.gov In the context of synthesizing aryl-ethanol derivatives, these reactions can be employed to construct the carbon skeleton of the target molecule.
One strategy involves the coupling of an aryl halide or triflate with a vinyl alcohol equivalent, followed by reduction. The Mizoroki-Heck reaction, for example, can couple organohalides with olefins like allylic alcohols. rsc.org While this typically leads to β-hydride elimination products, modified conditions can suppress this pathway to favor the desired aryl-ethanol structure. rsc.org
Another powerful method is the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron compound with an organohalide. rsc.org For instance, an aryl boronic acid or ester can be coupled with a haloethanol derivative. A study reported a palladium-catalyzed oxidative cross-coupling of aryl pinacol (B44631) boronates with H-phosphonates in ethanol (B145695), demonstrating a ligand- and base-free approach to C-P bond formation that could be conceptually extended to C-C bond formation. rsc.orgdocumentsdelivered.com
| Coupling Partners | Catalyst System | Product Type | Reference |
| Aryl pinacol boronate, H-phosphonate | Pd(OAc)₂, Ag₂CO₃, TMAC, ethanol | Arylphosphorus compound | rsc.org |
| (Hetero)aryl chloride, Secondary alcohol | Pd catalyst, biaryl phosphine (B1218219) ligand, THF | Alkyl aryl ether | mit.edu |
| α-Bromocarbonyl, Allylic alcohol | Palladium catalyst, silver salt | Aryl dicarbonyl compound | rsc.org |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of this compound and its analogues often requires the introduction or modification of substituents on the aromatic ring. nih.govnih.govacs.org Friedel-Crafts alkylation and acylation are classic methods for introducing carbon chains onto an aromatic ring. For example, a benzene ring can be acylated with a suitable acyl halide or anhydride (B1165640), followed by reduction to the corresponding alkyl group. youtube.com
For the synthesis of this compound, a possible route starts with a protected p-aminophenol, which can be alkylated or acylated at the para position. Subsequent manipulation of the functional groups would lead to the desired product.
A patent describes a synthesis starting from 4-aminoacetophenone, where the aromatic ring is first halogenated. google.com This introduces a handle for further functionalization, such as a cyanation reaction to introduce the carbon atom of the future aminomethyl group. google.com The synthesis of 1-(4-aminophenyl)ethan-1-one derivatives and their subsequent reactions to form various heterocyclic systems has been reviewed, highlighting the versatility of this starting material. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.orgnih.gov
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification. researchgate.netmdpi.com Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent. mdpi.com For instance, the synthesis of amidoalkyl derivatives has been achieved under solvent-free conditions using ascorbic acid as a catalyst. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govyoutube.comproquest.comresearchgate.netyoutube.com The Ullmann condensation of 2-chlorobenzoic acid with aniline (B41778) derivatives to form N-phenylanthranilic acids has been successfully carried out in water under microwave irradiation, demonstrating a greener alternative to traditional methods. proquest.comresearchgate.net A microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride was developed as a solvent-free and energy-efficient process. nih.gov
The application of these green methodologies to the synthesis of this compound could involve, for example, a microwave-assisted reductive amination or a solvent-free palladium-catalyzed cross-coupling reaction. A patent for a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, describes a reduction step using a palladium-on-carbon catalyst in an alcohol solvent, which is a step towards greener synthesis. google.com
| Reaction Type | Conditions | Advantages | Reference |
| Amide synthesis | Phenyl ester, aryl amine, NaH, solvent-free | Economical, environmentally friendly, high atom economy | rsc.org |
| Amidoalkyl derivative synthesis | Aldehyde, β-naphthol, acetamide (B32628), ascorbic acid, solvent-free | Short reaction time, high yield, easy workup | researchgate.net |
| N-Phenylsuccinimide synthesis | Aniline, succinic anhydride, microwave | Rapid, solvent-free, energy efficient | nih.gov |
| N-Phenylanthranilic acid synthesis | 2-Chlorobenzoic acid, aniline derivative, microwave, water | Better yields, shorter reaction times | proquest.comresearchgate.net |
Table 3: Green Synthetic Approaches
Atom Economy and Reaction Efficiency Considerations
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no waste generated. primescholars.com This concept is distinct from percentage yield, as a reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts. nih.gov
The synthesis of this compound can proceed through several routes, each with a different atom economy. A common strategy involves the reduction of a nitrogen-containing functional group, such as a nitrile or a nitro group. For instance, the catalytic hydrogenation of 4-(2-hydroxyethyl)benzonitrile (B1351193) is a highly atom-economical route. In this reaction, the nitrile group is reduced with hydrogen gas (H₂) over a catalyst (e.g., Palladium on carbon), with the nitrogen and carbon atoms of the nitrile and the hydrogen atoms being fully incorporated into the final aminomethyl group. Theoretically, this reaction approaches 100% atom economy.
Another approach is the reduction of 2-(4-nitrophenyl)ethan-1-ol. While also effective, the use of many traditional reducing agents, such as metals in acid (e.g., Sn/HCl or Fe/HCl), leads to poor atom economy due to the formation of stoichiometric amounts of metal salt waste. Catalytic hydrogenation, however, significantly improves the atom economy, with water being the only byproduct.
To provide a more comprehensive measure of efficiency, metrics like Reaction Mass Efficiency (RME) are often employed. RME considers the mass of the desired product relative to the total mass of all reactants, including those used in excess and any reagents used in workup and purification. nih.gov
Below is a comparative table illustrating the theoretical atom economy for different synthetic pathways to this compound.
Table 1: Comparison of Theoretical Atom Economy in Synthetic Routes This is an interactive table. Click on the headers to sort.
| Starting Material | Reaction Type | Reducing Agent/Reagents | Major Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| 4-(2-Hydroxyethyl)benzonitrile | Catalytic Hydrogenation | H₂/Catalyst | None | 100% |
| 2-(4-Nitrophenyl)ethan-1-ol | Catalytic Hydrogenation | H₂/Catalyst | Water (H₂O) | 83.4% |
| 2-(4-Nitrophenyl)ethan-1-ol | Metal/Acid Reduction | Tin (Sn), HCl | Tin chlorides, Water | < 25% |
Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation for metal/acid reduction is an estimate and can vary based on specific stoichiometry.
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is achiral, many of its important analogues, such as 1-[4-(aminomethyl)phenyl]ethan-1-ol, possess a stereocenter. The synthesis of single enantiomers of these chiral analogues is crucial, as different enantiomers can exhibit distinct biological activities. Methodologies for achieving this fall into two main categories: stereoselective synthesis and chiral resolution.
Stereoselective Synthesis involves creating the desired stereoisomer directly. A powerful modern method is the asymmetric transfer hydrogenation of a prochiral ketone, such as 1-(4-cyanophenyl)ethan-1-one, followed by reduction of the cyano group. Using chiral catalysts, such as specific Ruthenium(II) complexes, this can produce the chiral alcohol with very high enantiomeric excess (ee). Another advanced approach is biocatalytic asymmetric amination, which uses enzymes like transaminases (TAs) to convert a ketone directly into a chiral amine with excellent stereoselectivity. For example, a transaminase could be used to convert 1-[4-(2-hydroxyethyl)phenyl]ethan-1-one into the corresponding chiral amine.
Chiral Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components.
Enzymatic Resolution: This technique leverages the stereospecificity of enzymes, often lipases. google.com In a common approach, a racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate only one of the enantiomers, producing an amide. google.com The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated by standard chromatographic methods. mdpi.com
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for both analytical and preparative-scale resolution. mdpi.com Another technique involves using a chiral mobile phase additive (CMPA), where a chiral selector, such as the glycopeptide antibiotic Vancomycin, is added to the mobile phase to achieve separation on an achiral column. nih.gov
Table 2: Overview of Chiral Synthesis and Resolution Techniques for Analogues This is an interactive table. Click on the headers to sort.
| Technique | Description | Typical Reagent/Catalyst | Achieved Enantiomeric Excess (ee) / Resolution | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Direct synthesis of a chiral alcohol from a prochiral ketone. | Heterogeneous Ru(II) catalysts | >99% ee | |
| Biocatalytic Asymmetric Amination | Enzymatic conversion of a ketone to a chiral amine. | Transaminases (e.g., ATA117) | >99.9% ee | |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer in a racemic mixture. | Lipases (e.g., Chirazyme L2, Novozym 435) | High (specific value depends on substrate/enzyme) | google.commdpi.com |
| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral Stationary Phase (CSP) | Baseline separation (Rs > 1.5) | mdpi.com |
Process Optimization for Scalable Synthesis
Transitioning a synthetic route from a laboratory bench to industrial-scale production requires rigorous process optimization to ensure safety, cost-effectiveness, and sustainability. A significant trend in modern pharmaceutical synthesis is the shift from traditional batch processing to continuous flow chemistry. nih.gov
Continuous Flow Synthesis offers numerous advantages for reactions like the hydrogenation required to produce this compound. In a flow system, reactants are continuously pumped through a reactor, often a heated tube or a column packed with a catalyst (a packed-bed reactor). This allows for superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes at any given time, and the potential for higher yields and purity. nih.gov For instance, a continuous flow process for a related synthesis was shown to achieve a 95% yield in just 5 minutes using a continuous microwave reactor (CMWR), a significant improvement over batch or standard tubular reactors. researchgate.net
Automated Optimization platforms can accelerate process development dramatically. By integrating a flow reactor with automated sampling and analysis (e.g., via HPLC), machine learning algorithms like Bayesian optimization can be used. nih.govnih.gov These systems can autonomously explore a wide range of reaction conditions (temperature, flow rate, reagent stoichiometry) to rapidly identify the optimal parameters for maximizing yield and efficiency, minimizing the number of experiments and material waste. nih.gov
Greener Solvent Selection is another critical aspect of process optimization. Ideally, the same solvent should be used throughout a multi-step synthesis to avoid energy-intensive and wasteful solvent-swapping procedures. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are increasingly chosen as greener alternatives to traditional petroleum-based solvents. nih.gov
Table 3: Comparison of Process Optimization Strategies This is an interactive table. Click on the headers to sort.
| Strategy | Reactor Type | Key Advantages | Example Outcome | Reference |
|---|---|---|---|---|
| Batch Processing | Round-bottom flask | Simple setup for small scale | - | - |
| Continuous Flow | Tubular Reactor | Enhanced heat/mass transfer, improved safety | 72% yield in 6 minutes | researchgate.net |
| Intensified Continuous Flow | Continuous Microwave Reactor (CMWR) | Rapid heating, shorter reaction times | 95% yield in 5 minutes | researchgate.net |
| Automated Continuous Flow | Packed-Bed Flow Reactor with HPLC & Bayesian Optimization | Rapid multi-parameter optimization, reduced waste | Optimized yield over 40-hour operation | nih.gov |
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 2-[4-(aminomethyl)phenyl]ethan-1-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, and the aliphatic protons of the ethan-1-ol side chain.
The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the ethyl alcohol chain (-CH₂CH₂OH) would present as two triplets, assuming coupling to each other. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, though this can vary depending on the solvent and concentration. The protons of the amine (-NH₂) and alcohol (-OH) groups are often broad and their chemical shifts can be highly variable.
Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predicted based on chemical structure and typical values. Actual experimental values may vary.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to CH₂CH₂OH) |
| ~ 7.15 | Doublet | 2H | Ar-H (ortho to CH₂NH₂) |
| ~ 3.75 | Triplet | 2H | -CH₂CH ₂OH |
| ~ 3.65 | Singlet | 2H | -CH ₂NH₂ |
| ~ 2.70 | Triplet | 2H | -CH ₂CH₂OH |
| Variable | Broad Singlet | 2H | -CH₂NH ₂ |
| Variable | Broad Singlet | 1H | -CH₂CH₂OH |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). The ¹³C NMR spectrum for this compound is predicted to display six distinct signals, corresponding to the nine carbon atoms in the molecule, due to the symmetry of the para-substituted benzene ring.
The spectrum would include four signals for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons), one for the benzylic carbon of the aminomethyl group, and two for the carbons of the ethanol (B145695) side chain.
Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predicted based on chemical structure and typical values. Actual experimental values may vary.)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | C -CH₂NH₂ (Quaternary Aromatic) |
| ~ 137 | C -CH₂CH₂OH (Quaternary Aromatic) |
| ~ 129 | C H (Aromatic) |
| ~ 128 | C H (Aromatic) |
| ~ 63 | -CH₂C H₂OH |
| ~ 45 | -C H₂NH₂ |
| ~ 38 | -C H₂CH₂OH |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra by revealing correlations between nuclei. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the connectivity of the proton spin systems. It would show a correlation between the two aromatic doublets and, most importantly, confirm the coupling between the two triplet signals of the ethanol side chain (-CH₂CH₂OH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. whitman.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton signal at ~3.75 ppm and the carbon signal at ~63 ppm, confirming their assignment to the -CH₂CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. whitman.edu This is particularly useful for identifying the connections between different functional groups and for assigning quaternary carbons. Key HMBC correlations would include the correlation from the benzylic protons of the aminomethyl group to the adjacent aromatic carbons, and from the protons of the ethanol chain to the aromatic ring, thus confirming the substitution pattern of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₃NO), the calculated exact mass is 151.099714038 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatogram would show the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrometer then provides a fragmentation pattern for the compound as it elutes from the GC column.
The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several key pathways. A common fragmentation for primary alcohols is the loss of water (M-18). Another expected fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the loss of a CH₂OH radical (M-31). The most prominent peak in the mass spectrum is often due to the formation of a stable benzylic cation. For this molecule, cleavage of the bond between the two carbons of the ethanol side chain would be expected to produce a stable tropylium-like ion or a benzylic cation. Alpha-cleavage next to the amine is also a common fragmentation pathway for amines. libretexts.org
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound (Note: Data is predicted based on chemical structure and typical fragmentation patterns. Actual experimental results may vary.)
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 133 | [M - H₂O]⁺ |
| 121 | [M - CH₂OH]⁺ |
| 106 | [C₇H₈N]⁺ (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, LC-MS can provide information on its molecular weight and fragmentation pattern, which aids in structural elucidation.
In a typical LC-MS analysis, the compound would first be separated from any impurities on a reversed-phase column (e.g., C18). Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule like this compound due to its polar nature. In positive ion mode, the molecule would be expected to be protonated to form the molecular ion [M+H]⁺.
The expected molecular weight of this compound (C₉H₁₃NO) is approximately 151.21 g/mol . Therefore, the primary ion observed in the mass spectrum would be at an m/z (mass-to-charge ratio) of approximately 152.22. Further fragmentation of this molecular ion in the mass spectrometer (MS/MS analysis) can provide additional structural information.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]⁺ | m/z ≈ 152.22 |
| Potential Fragments | Loss of H₂O (m/z ≈ 134.22), Loss of NH₃ (m/z ≈ 135.21) |
| LC Column Type | Reversed-Phase (e.g., C18) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), and aromatic ring functionalities.
The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine would also appear in this region, often as two distinct peaks for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 (Two bands) |
| Aromatic | C-H Stretch | 3000-3100 |
| Aliphatic | C-H Stretch | 2850-2960 |
| Aromatic | C=C Stretch | 1400-1600 |
| Alcohol | C-O Stretch | 1050-1150 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. The results are typically given as a percentage of each element by mass. For this compound, with the molecular formula C₉H₁₃NO, the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer should closely match these theoretical values to confirm the empirical formula.
The theoretical percentages are calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the molecular weight of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 71.49 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 8.69 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.27 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 10.58 |
| Total | 151.23 | 100.00 |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from starting materials, byproducts, and other impurities.
High-performance liquid chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Due to the compound's polarity, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A typical mobile phase could be a gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and resolution by protonating the amine group. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule will absorb UV light, typically around 254 nm. A pure sample should ideally show a single, sharp peak in the chromatogram.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas chromatography (GC) is another powerful separation technique, but it is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polar nature and relatively high boiling point, which can lead to poor peak shape and thermal degradation.
To overcome these issues, derivatization is often employed. The hydroxyl and amino groups can be derivatized, for example, by silylation (e.g., with BSTFA) to increase volatility and thermal stability. The derivatized compound can then be analyzed on a nonpolar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group. This means the compound can exist as a pair of enantiomers, (R)- and (S)-2-[4-(aminomethyl)phenyl]ethan-1-ol. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this type of separation. Both normal-phase (using solvents like hexane (B92381) and ethanol) and reversed-phase chiral HPLC methods can be developed. The ability to separate and quantify the individual enantiomers is crucial in many applications, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.
Chemical Transformations and Reaction Pathways of 2 4 Aminomethyl Phenyl Ethan 1 Ol
Reactivity of the Primary Amine Functionality
The primary amine group in 2-[4-(aminomethyl)phenyl]ethan-1-ol is a nucleophilic center and can participate in a variety of reactions common to primary amines.
Acylation and Amide Bond Formation
The primary amine can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the reaction with acetyl chloride would yield N-(4-(2-hydroxyethyl)benzyl)acetamide. The general transformation is as follows:
Reaction: this compound + R-COCl → N-(4-(2-hydroxyethyl)benzyl)acetamide + HCl
This transformation is significant in the synthesis of various compounds where modulation of the amine's basicity or introduction of a new functional group is desired.
Alkylation Reactions
The nitrogen atom of the primary amine can undergo alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. For example, reaction with an alkyl halide (R-X) can produce N-alkyl-2-[4-(aminomethyl)phenyl]ethan-1-ol. The "hydrogen borrowing" strategy, which utilizes alcohols as alkylating agents catalyzed by transition metals like ruthenium or iridium, presents an environmentally friendly alternative for N-alkylation. nih.govresearchgate.net This method involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Benzyl alcohol | Ag/Mo hybrid material | N-benzyl-2-[4-(aminomethyl)phenyl]ethan-1-ol |
| Aniline (B41778) | Benzyl alcohol | Ag/Mo hybrid material | N-benzylaniline |
| p-Toluenesulfonamide | Benzyl alcohol | Ag/Mo hybrid material | N-benzyl-p-toluenesulfonamide |
This table illustrates the versatility of the alkylation reaction with various amines and alcohols.
Reductions and Oxidations Involving the Amine Group
While the primary amine itself is in a reduced state, it can be oxidized under specific conditions. libretexts.org Oxidation of primary amines can lead to a variety of products, including nitroso and nitro compounds, often through complex reaction pathways. libretexts.org For instance, oxidation with agents like hydrogen peroxide or peroxy acids can potentially yield the corresponding nitro derivative, 4-(2-hydroxyethyl)nitrobenzene, though this transformation can be challenging to control. libretexts.org
Reactivity of the Primary Alcohol Functionality
The primary alcohol group in this compound exhibits typical reactivity for primary alcohols, including esterification, etherification, and oxidation. jackwestin.com
Esterification and Etherification Reactions
The primary alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically acid-catalyzed, often using a strong acid like sulfuric acid. chemguide.co.uk For example, the reaction with acetic acid would yield 2-(4-(aminomethyl)phenyl)ethyl acetate (B1210297).
Esterification Reaction: this compound + CH₃COOH ⇌ 2-(4-(aminomethyl)phenyl)ethyl acetate + H₂O
Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uk
Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to an aldehyde, yielding 2-(4-(aminomethyl)phenyl)acetaldehyde. libretexts.org To prevent further oxidation, the aldehyde is often distilled off as it forms. chemguide.co.uk
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution, will oxidize the primary alcohol to a carboxylic acid, forming (4-(aminomethyl)phenyl)acetic acid. libretexts.orglibretexts.org This reaction typically requires heating under reflux to ensure complete conversion. libretexts.org
| Starting Material | Oxidizing Agent | Reaction Conditions | Product |
| Primary Alcohol (R-CH₂OH) | Pyridinium chlorochromate (PCC) | Milder conditions | Aldehyde (R-CHO) |
| Primary Alcohol (R-CH₂OH) | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent, heat | Carboxylic Acid (R-COOH) |
| Secondary Alcohol (R₂CHOH) | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat | Ketone (R₂C=O) |
This table summarizes the oxidation products of alcohols based on the starting material and reaction conditions. chemguide.co.uk
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the aminomethyl (-CH₂NH₂) and the hydroxyethyl (B10761427) (-CH₂CH₂OH) groups.
Both the aminomethyl and hydroxyethyl groups are considered activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org This activation stems from their ability to donate electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org This electron donation occurs primarily through an inductive effect for the alkyl portions of the substituents.
These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to their point of attachment on the ring. libretexts.org In the case of this compound, the aminomethyl and hydroxyethyl groups are in a para relationship to each other. Therefore, electrophilic substitution is expected to occur at the positions ortho to either the aminomethyl or the hydroxyethyl group.
However, the primary amine of the aminomethyl group is basic and can react with acidic reagents often used in EAS, forming an ammonium salt (-CH₂NH₃⁺). This positively charged group is strongly deactivating and a meta-director. Therefore, reaction conditions must be carefully chosen to control the reactivity of the amino group, often through protection-deprotection strategies.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org For this compound, direct nitration is complicated by the basicity of the amino group, which would be protonated by the strong acids, leading to deactivation of the ring. A more viable approach involves the protection of the amino group, for example, as an amide, prior to nitration.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. masterorganicchemistry.com Similar to nitration, protection of the amino group is advisable to prevent side reactions and to ensure ortho, para-direction.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. masterorganicchemistry.com However, these reactions are generally not successful with aromatic rings bearing strongly deactivating groups or basic amino groups. The amino group in this compound would react with the Lewis acid catalyst, rendering it ineffective and deactivating the ring. Therefore, protection of the amino group is essential for these transformations.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of a Protected Derivative of this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(acetamidomethyl)phenylethanol |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(acetamidomethyl)phenylethanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(acetamidomethyl)phenylethanol |
Note: The table assumes the amino group is protected as an acetamide (B32628) to direct the substitution and prevent side reactions.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. These cyclization reactions often involve the transformation of the starting material into a more reactive intermediate.
Isoquinoline (B145761) Synthesis: The core structure of this compound is related to phenylethylamine, a common starting material for the synthesis of isoquinolines and their derivatives. Several classic named reactions can be adapted for this purpose.
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org To utilize this reaction, the amino group of this compound would first need to be acylated to form the corresponding amide. The subsequent intramolecular electrophilic aromatic substitution would lead to the formation of a dihydroisoquinoline ring system. The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.
Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that is particularly suited for β-hydroxy-β-phenylethylamides, which can be derived from this compound. The presence of the hydroxyl group facilitates the cyclization under milder conditions and directly yields an isoquinoline without the need for a separate dehydrogenation step. The reaction proceeds through an intramolecular cyclization followed by dehydration.
Table 2: Potential Heterocyclic Products from Cyclization Reactions of this compound Derivatives
| Reaction Type | Starting Material Derivative | Reagents | Heterocyclic Product |
| Bischler-Napieralski | N-Acetyl-2-[4-(aminomethyl)phenyl]ethan-1-ol | 1. POCl₃, reflux2. Pd/C, heat | Substituted Isoquinoline |
| Pictet-Gams | N-Acetyl-2-[4-(aminomethyl)phenyl]ethan-1-ol | P₂O₅, heat | Substituted Isoquinoline |
Mechanistic Studies of Key Transformations
The mechanisms of the key transformations of this compound are well-established in the broader context of organic chemistry.
Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds in two main steps. First, the π electrons of the aromatic ring attack the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org The activating nature of the aminomethyl and hydroxyethyl groups stabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbons bearing these substituents, thus favoring ortho and para substitution.
Bischler-Napieralski Reaction Mechanism: For the cyclization of an N-acylated derivative of this compound, the mechanism is initiated by the interaction of the amide carbonyl oxygen with the dehydrating agent (e.g., POCl₃), converting the hydroxyl group of the carbonyl into a good leaving group. organic-chemistry.org This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon on the electron-rich phenyl ring. The subsequent loss of a proton from the aromatic ring re-aromatizes the system, and elimination of the leaving group from the nitrogen atom leads to the formation of the 3,4-dihydroisoquinoline.
Pictet-Gams Reaction Mechanism: The mechanism is similar to the Bischler-Napieralski reaction, but the presence of the β-hydroxyl group on the ethyl chain provides an alternative pathway. After the initial activation of the amide carbonyl, the intramolecular cyclization occurs. The key difference is that the final step involves the elimination of water, driven by the formation of the stable aromatic isoquinoline ring system. This circumvents the need for a separate oxidation step.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of chemical reactivity.
Density Functional Theory (DFT) Studies of Molecular Conformation and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-[4-(aminomethyl)phenyl]ethan-1-ol, DFT calculations can determine the most stable three-dimensional arrangement of its atoms (conformation) and the relative energies of different conformers.
The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-N single bonds of the ethan-1-ol and aminomethyl side chains, respectively, as well as the orientation of these groups relative to the phenyl ring. DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to perform a potential energy surface scan for these rotational degrees of freedom. This allows for the identification of local minima (stable conformers) and transition states connecting them.
The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the ethan-1-ol moiety and the nitrogen atom of the aminomethyl group. The likelihood and strength of such an interaction can be precisely calculated.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-C-N-H) (degrees) | Dihedral Angle (C-C-O-H) (degrees) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···N) |
| 1 (Global Minimum) | 180 (anti) | 60 (gauche) | 0.00 | No |
| 2 | 60 (gauche) | 180 (anti) | 1.25 | No |
| 3 | -60 (gauche) | 60 (gauche) | 2.10 | Yes |
| 4 | 0 (eclipsed) | 0 (eclipsed) | 5.50 (Transition State) | No |
Note: This data is illustrative and represents typical results expected from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the aminomethyl group, as these are the most readily ionizable regions. The LUMO, conversely, is likely distributed over the antibonding orbitals of the phenyl ring and the C-O bond of the ethanol (B145695) group.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions and chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the phenyl ring and aminomethyl nitrogen. |
| LUMO | -0.5 | Distributed over the antibonding π* orbitals of the phenyl ring. |
| HOMO-LUMO Gap | 8.0 | Indicates high kinetic stability. |
Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for the motion of atoms and their interactions with the surrounding environment (e.g., a solvent). nih.gov For this compound, MD simulations can offer detailed insights into its conformational flexibility and how it interacts with other molecules.
By simulating the molecule in a solvent like water, MD can reveal the preferred conformations in solution, which may differ from those in the gas phase due to interactions with solvent molecules. researchgate.net The simulations can also elucidate the nature and lifetime of intermolecular hydrogen bonds between the solute and solvent. The aminomethyl and hydroxyl groups of this compound are capable of forming hydrogen bonds with water, acting as both donors and acceptors.
MD simulations are also invaluable for studying how this molecule might interact with biological macromolecules, such as proteins or DNA. nih.gov By placing the molecule in a simulation box with a target receptor, one can observe the binding process, identify key interacting residues, and calculate the binding free energy.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, key spectroscopic data can be calculated.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The calculated IR spectrum can help in the assignment of experimental IR bands to specific functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the characteristic vibrations of the benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 3350 | ~3300 | O-H stretch |
| IR Frequency (cm⁻¹) | 3280, 3190 | ~3250, 3150 | N-H stretches |
| ¹H NMR Chemical Shift (ppm) | 7.25 | 7.20 | Aromatic protons |
| ¹³C NMR Chemical Shift (ppm) | 63.5 | 63.0 | -CH₂OH carbon |
Note: This table presents a hypothetical comparison to illustrate the utility of in silico spectroscopy.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be studied computationally.
For example, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled. DFT calculations can be used to map out the potential energy surface for the reaction with a given oxidizing agent. This would involve locating the transition state structure for the rate-determining step and calculating the energy barrier, which provides an estimate of the reaction rate.
Similarly, the nucleophilic character of the aminomethyl group can be explored through computational modeling of its reaction with various electrophiles. The reaction pathway for N-acylation or N-alkylation could be elucidated, providing insights into the regioselectivity and stereoselectivity of such transformations. Understanding these mechanisms at a molecular level is crucial for designing synthetic routes and predicting potential byproducts.
Potential Applications and Materials Science Integrations
Role as a Chemical Intermediate in Complex Molecule Synthesis
Organic building blocks are foundational molecular units used to construct more intricate organic compounds, playing a critical role in the synthesis of pharmaceuticals, polymers, and a wide array of functional materials. These molecules are characterized by the presence of reactive functional groups that serve as points for chemical reactions and the assembly of larger molecular architectures. sigmaaldrich.com
2-[4-(Aminomethyl)phenyl]ethan-1-ol serves as a valuable precursor for the synthesis of more advanced and complex organic building blocks. Its dual functionality allows for selective reactions at either the amino or hydroxyl group, enabling the introduction of diverse chemical motifs. For instance, the primary amine can be readily converted into amides, sulfonamides, or imines, while the hydroxyl group can undergo esterification, etherification, or oxidation. This reactivity allows chemists to tailor the molecule for specific synthetic strategies.
The structural isomer, 1-[4-(aminomethyl)phenyl]ethan-1-ol, is noted for its role as a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis, combining the reactivity of an alcohol and a primary amine. Similarly, this compound can be employed as a foundational structure. The aminomethyl group enhances solubility in polar solvents, a beneficial characteristic for a building block. By modifying its functional groups, a library of derivatives can be generated, each serving as a unique building block for constructing larger, more complex target molecules in fields like medicinal chemistry and materials science. sigmaaldrich.com For example, related phenylethanolamine structures are key intermediates in the synthesis of pharmaceuticals like Mirabegron, highlighting the importance of this molecular scaffold. google.com
| Building Block Derivative | Potential Synthetic Application | Key Feature | Reference |
| N-Acyl-2-[4-(aminomethyl)phenyl]ethan-1-ol | Synthesis of polyamides, bioactive amides | Introduces amide functionality, alters solubility | |
| O-Alkyl-2-[4-(aminomethyl)phenyl]ethan-1-ol | Precursor for ligands, specialty ethers | Protects hydroxyl group, introduces ether linkage | |
| Schiff Base (from amine condensation) | Synthesis of heterocycles, metal-organic frameworks | Introduces C=N bond for further reactions | clockss.org |
| Ester derivatives (from alcohol) | Fragrance components, polymer precursors | Introduces ester group, potential for hydrolysis | sigmaaldrich.com |
Nitrogen- and oxygen-containing heterocycles are core structures in a vast number of natural products, pharmaceuticals, and functional materials. clockss.orgpku.edu.cnnih.govnih.gov The development of efficient synthetic methods for these compounds is a central focus of organic chemistry. clockss.orgnih.gov The structure of this compound is well-suited for intramolecular cyclization reactions to form a variety of heterocyclic rings.
Nitrogen-Containing Heterocycles: The primary amine of this compound can act as a nucleophile to construct nitrogen-containing rings. For example, reaction with a bifunctional electrophile, such as a compound containing both a carbonyl group and a leaving group, could lead to the formation of cyclic amines like piperidines or larger rings. Furthermore, the amine can be a key component in condensation reactions followed by cyclization. A common strategy involves forming an imine which then undergoes an intramolecular reaction. clockss.org For instance, reaction with a keto-acid could lead to an initial imine formation, followed by lactamization to produce a substituted piperidinone ring system.
Oxygen-Containing Heterocycles: The hydroxyl group provides a route to oxygen-containing heterocycles. organic-chemistry.orgresearchgate.net Intramolecular etherification, such as a Williamson ether synthesis, could be employed if a suitable leaving group is introduced elsewhere on the molecule. Another powerful method is the intramolecular insertion of a carbene or aryne into the O-H bond. pku.edu.cnnih.gov For example, if the aromatic ring of this compound were converted into an aryne precursor, a subsequent intramolecular trapping by the hydroxyl group could yield a dihydrobenzofuran derivative.
| Reactant Partner | Potential Heterocyclic Product | Reaction Type | Reference |
| Phosgene or equivalent | 1,3-Oxazepan-2-one derivative | Cyclocarbonylation | organic-chemistry.org |
| Dicarboxylic acid or derivative | Macrocyclic lactam | Amidation/Lactamization | clockss.org |
| α,β-Unsaturated ketone | Tetrahydroquinoline derivative (after reduction) | Aza-Michael addition/Cyclization | nih.gov |
| Glyoxal or diketone | Dihydropyrazine derivative | Condensation/Cyclization | nih.gov |
Applications in Polymer Science and Materials Chemistry
The dual functional groups of this compound make it an attractive candidate for applications in polymer science, both as a monomer for building polymer chains and as a functionalizing agent for modifying material surfaces.
Molecules containing at least two reactive functional groups can act as monomers in step-growth polymerization. This compound, with its amine and hydroxyl groups, can be incorporated into several classes of polymers.
Polyamides and Poly(ester-amide)s: The primary amine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. If a tricarboxylic acid derivative is used, the hydroxyl group can also participate, leading to the formation of cross-linked or branched poly(ester-amide)s.
Polyurethanes and Poly(urethane-urea)s: The reaction of the hydroxyl group with diisocyanates yields polyurethanes. The primary amine is also highly reactive towards isocyanates, forming a urea (B33335) linkage. This allows for the synthesis of poly(urethane-urea)s, where the compound can act as a chain extender or cross-linker, imparting specific properties to the final material.
Polyesters: While the amine group is more nucleophilic than the hydroxyl group, the hydroxyl group can be made to react with dicarboxylic acids under specific conditions, especially if the amine is first protected. This would lead to the formation of polyesters with pendant aminomethyl groups, which could be used for post-polymerization modification.
The incorporation of the rigid phenyl group into the polymer backbone would be expected to enhance thermal stability and mechanical strength, while the polar functional groups would influence properties like solubility, adhesion, and moisture absorption.
| Co-monomer Type | Resulting Polymer Class | Key Linkage Formed | Potential Properties |
| Diisocyanate (e.g., MDI, TDI) | Poly(urethane-urea) | Urethane and Urea | High thermal stability, toughness |
| Dicarboxylic Acid (e.g., Adipic acid) | Polyamide | Amide | Good mechanical strength, hydrogen bonding |
| Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | Amide | High-performance properties, rigidity |
| Diepoxide | Epoxy Resin (as a curing agent) | C-N and C-O bonds | Cross-linked network, good adhesion |
Modifying the surface of materials is crucial for tailoring their properties for specific applications, such as improving biocompatibility, enhancing adhesion, or introducing catalytic activity. This compound is an excellent candidate for surface functionalization due to its reactive groups.
The primary amine can be covalently attached to surfaces rich in carboxylic acids, epoxides, or acyl chlorides through the formation of amide or secondary amine linkages. This is a common strategy for modifying polymer films, membranes, and particles. The hydroxyl group offers an alternative anchor point, for example, by reacting with surface isocyanate groups or through esterification with surface carboxylic acids.
In the field of nanomaterials, surface chemistry is paramount. For instance, gold nanoparticles can be functionalized using ligands that possess anchor groups like thiols or amines. nih.gov The aminomethyl group of this compound can serve as a binding site to the surface of various nanoparticles (e.g., silica, titanium dioxide, or polymer-based nanoparticles). This functionalization can improve the colloidal stability of nanoparticles in solution and provide handles for further modification, such as attaching targeting ligands for biomedical applications or catalysts for chemical transformations. nih.govnih.gov The layer-by-layer assembly technique, for instance, utilizes polymers to functionalize nanoparticle surfaces to improve their performance in biological environments. nih.gov
Coordination Chemistry: Ligand Synthesis and Metal Complex Formation
The presence of nitrogen and oxygen donor atoms makes this compound a potential ligand for coordinating with metal ions. The ability to form a stable five-membered chelate ring through coordination of both the aminomethyl nitrogen and the ethanolic oxygen makes it a bidentate (N,O) ligand. Such chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
This molecule can coordinate with a wide range of transition metals, lanthanides, and main group metals. The properties of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, and the coordination geometry. These complexes could find applications in catalysis, for example, in oxidation or hydrogenation reactions.
Furthermore, this compound is a valuable scaffold for synthesizing more complex, multidentate ligands. ut.ac.irresearchgate.net
Schiff Base Ligands: The primary amine can be readily condensed with aldehydes or ketones that contain additional donor atoms (e.g., salicylaldehyde (B1680747) or 2-acetylpyridine). This produces Schiff base ligands that can be tridentate (N,N,O) or tetradentate (N₂,O₂), capable of forming highly stable complexes with transition metals. Such complexes are widely studied for their catalytic activity and interesting magnetic and optical properties.
Phosphine (B1218219) Ligands: The amine or alcohol could serve as a handle to attach a phosphine-containing moiety, creating hybrid ligands (e.g., P,N or P,O ligands). These ligands are highly effective in various cross-coupling reactions and asymmetric catalysis. orgsyn.org
The synthesis of such ligands is a cornerstone of organometallic chemistry, and this compound provides a straightforward entry point to this field. ut.ac.ir
| Ligand Type | Synthesis Method | Potential Coordinating Metals | Potential Application | Reference |
| Bidentate (N,O) | Direct use of the molecule | Cu(II), Ni(II), Zn(II), Pd(II) | Catalysis, model complexes | researchgate.net |
| Tridentate Schiff Base (N,N,O) | Condensation with 2-acetylpyridine | Fe(III), Co(II), Mn(II) | Spin-crossover materials, oxidation catalysts | nih.gov |
| Tetradentate Schiff Base (N₂,O₂) | Condensation with salicylaldehyde (2 equiv.) | V(IV)O, Cu(II), Ni(II) | Catalysis, bioinorganic chemistry models | nih.gov |
| Amido-ether ligand | Deprotonation of both N-H and O-H | Li(I), Mg(II), Al(III) | Main group chemistry, polymerization initiators | ut.ac.ir |
Lack of Specific Research Hinders Detailed Analysis of this compound in Advanced Materials Science
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the application of the chemical compound This compound in the design of functional materials and its integration into supramolecular chemistry. While the foundational principles of materials science and supramolecular chemistry provide a theoretical framework for its potential uses, the lack of dedicated studies on this particular molecule prevents a detailed and scientifically accurate discussion as requested.
The inherent bifunctional nature of This compound , featuring both a primary amine (-NH2) and a primary alcohol (-OH) group attached to a phenyl ring, theoretically makes it a candidate for various applications. The aminomethyl group could serve as a reactive site for polymerization or as a hydrogen bond donor in self-assembling systems. Similarly, the ethanol (B145695) group offers another point for esterification or other modifications, and can also participate in hydrogen bonding. The phenyl ring provides a rigid structural element and potential for π-π stacking interactions, which are crucial in the formation of ordered supramolecular structures.
However, without specific research findings, any discussion on its role in the design of functional materials with tailored properties or its applications in supramolecular chemistry would be purely speculative. Generating content on these topics would necessitate extrapolating from research on analogous but distinct compounds, a step that would violate the strict focus on This compound .
Consequently, the creation of an informative and scientifically accurate article, complete with data tables and detailed research findings as per the user's request, is not feasible at this time due to the lack of available information in the public domain of scientific research.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Transformations Involving 2-[4-(Aminomethyl)phenyl]ethan-1-ol
The presence of both a primary amine and a primary alcohol in this compound offers multiple sites for chemical modification. Future research will likely focus on the development of highly selective catalytic systems that can target one functional group in the presence of the other.
One area of exploration is the stereoselective oxidation of the alcohol moiety. Gold-based catalysts have shown effectiveness in the oxidation of amino alcohols, though the presence of the amino group can sometimes negatively impact catalyst durability. mdpi.com The development of more robust gold catalysts or alternative systems, perhaps based on other transition metals, could enable the efficient and selective synthesis of the corresponding aldehyde or carboxylic acid derivatives of this compound.
Conversely, the selective transformation of the aminomethyl group is another key research avenue. This could involve C-N bond-forming reactions to create more complex secondary or tertiary amines, or even the deaminative hydroxylation to introduce a second hydroxyl group, a transformation that has been explored for benzylamines using manganese catalysts. researchgate.net
A significant challenge in the synthesis of derivatives of this compound is achieving high stereoselectivity. westlake.edu.cn Future catalytic systems will need to address the controlled formation of chiral centers, particularly in reactions involving the ethyl-alcohol side chain. For instance, asymmetric transfer hydrogenation, which has been successfully applied to unprotected α-ketoamines using ruthenium catalysts, could be adapted for transformations of this compound derivatives. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions represent a promising, albeit challenging, strategy for creating chiral β-amino alcohols from simpler precursors. westlake.edu.cn
| Catalyst System | Potential Transformation of this compound | Key Research Challenge |
| Gold-based catalysts | Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid. | Improving catalyst stability in the presence of the amine group. mdpi.com |
| Manganese catalysts | Deaminative hydroxylation of the aminomethyl group. | Achieving high selectivity and yield for this specific substrate. researchgate.net |
| Ruthenium catalysts | Asymmetric hydrogenation of keto derivatives to form chiral diols or amino alcohols. | Optimization of reaction conditions for high enantioselectivity. nih.gov |
| Tungsten-based catalysts | Oxyamination of alkene precursors to synthesize the amino alcohol structure. | Enhancing catalyst efficiency and stereoselectivity for substituted styrenes. rsc.org |
Exploration of Bio-inspired Synthetic Approaches
Biocatalysis and bio-inspired chemical synthesis offer environmentally benign and highly selective alternatives to traditional synthetic methods. For this compound, these approaches hold considerable promise.
Enzymes such as amine transaminases could be employed for the direct amination of corresponding diols or hydroxy aldehydes, providing a green route to the parent compound or its analogs. acs.org The "hydrogen borrowing" strategy, which combines alcohol dehydrogenases and amine dehydrogenases, is another powerful biocatalytic method for the stereoselective amination of alcohols, which has been successfully implemented in resting E. coli cells. rsc.org
Inspired by natural processes, the development of synthetic catalysts that mimic enzyme activity is a burgeoning field. For example, the deaminative hydroxylation of benzylamines using a manganese catalyst was inspired by enzymatic transamination. researchgate.net Applying such a strategy to this compound could lead to novel derivatives. Furthermore, the use of amino acids as starting materials for the synthesis of complex molecules is a well-established bio-inspired approach that could be adapted for the synthesis of precursors to this compound. nih.gov
| Bio-inspired Approach | Potential Application for this compound | Anticipated Advantages |
| Amine Transaminases | Synthesis of the parent compound or its analogs from keto-alcohol precursors. | High stereoselectivity and mild reaction conditions. acs.org |
| Hydrogen Borrowing Catalysis | Enantioselective synthesis of chiral derivatives from prochiral ketones or alcohols. | Use of whole-cell biocatalysts, avoiding enzyme purification. rsc.org |
| Biomimetic Catalysis | Selective oxidation or amination reactions under mild conditions. | Potential for novel reactivity and selectivity patterns. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the landscape of chemical research and manufacturing, offering enhanced safety, reproducibility, and scalability. acs.orgasynt.com The synthesis and derivatization of this compound are well-suited for these technologies.
Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. acs.orgasynt.com This could be crucial for transformations such as nitration, hydrogenation, or reactions involving organometallic reagents in the synthesis of this compound precursors or derivatives. The ability to handle toxic and reactive materials more safely in a flow regime could open up new synthetic possibilities. researchgate.net
Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. sigmaaldrich.comchemspeed.com These platforms can be programmed to perform multi-step syntheses, including purification and analysis, thereby significantly reducing the time required for research and development. sigmaaldrich.commit.edu The integration of flow reactors with automated systems can create powerful, fully automated platforms for the synthesis and optimization of molecules like this compound. acs.orgresearchgate.net
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. Advanced in situ characterization techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. mt.com
For transformations involving this compound, techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-vis spectroscopy can be used to follow the concentration of reactants, products, and key intermediates as the reaction progresses. researchgate.net These methods are non-invasive and can provide data under actual reaction conditions.
The identification of transient or low-concentration reactive intermediates is a significant challenge in mechanistic studies. numberanalytics.comresearchgate.net Mass spectrometry-based techniques, such as electrospray ionization mass spectrometry (ESI-MS), are highly sensitive and can be used to detect and characterize fleeting intermediates in solution. acs.orgnih.gov For heterogeneous catalytic reactions, in situ techniques like X-ray Absorption Spectroscopy (XAS) and high-pressure X-ray Photoelectron Spectroscopy (XPS) can provide information about the structure and oxidation state of the catalyst under working conditions. purdue.edursc.org The application of these advanced techniques to the study of reactions of this compound will undoubtedly lead to a more profound understanding and control over its chemistry.
| In Situ Technique | Information Gained | Relevance to this compound Chemistry |
| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants and products, identification of functional group changes. | Monitoring selective oxidation of the alcohol or amination reactions. researchgate.net |
| Mass Spectrometry | Detection and identification of reaction intermediates and byproducts. | Elucidating complex reaction mechanisms. acs.orgnih.gov |
| NMR Spectroscopy | Structural information on intermediates and products in solution. | Characterizing isomeric products and reaction pathways. numberanalytics.com |
| X-ray Absorption Spectroscopy | Electronic and geometric structure of heterogeneous catalysts under reaction conditions. | Understanding catalyst deactivation and active site evolution. purdue.edursc.org |
Expanding the Scope of Material Science Applications
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials. The presence of both an amine and a hydroxyl group allows for its incorporation into a variety of polymer backbones, such as polyamides and polyesters, through condensation polymerization. solubilityofthings.com
The resulting polymers would possess pendant aromatic groups, which could enhance their thermal and mechanical properties. Furthermore, the functional groups could be used for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functionalities. nih.gov This opens up possibilities for applications in biomedical engineering, such as drug delivery systems, gene transfer vectors, and tissue engineering scaffolds. nih.govmdpi.com
Polymers derived from amino acids have been shown to have interesting biological properties and can be designed to be biodegradable and biocompatible. nih.gov By analogy, polymers incorporating this compound could be designed with specific physicochemical properties for interaction with proteins and cells. acs.org The structural rigidity of the phenyl group combined with the flexibility of the ethyl-alcohol chain could lead to materials with unique self-assembly properties. Future research in this area will focus on synthesizing and characterizing these novel polymers and exploring their potential in high-performance and biomedical applications.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Aminomethyl)phenyl]ethan-1-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-formylphenethyl alcohol or through substitution reactions involving benzyl-protected intermediates. For example, refluxing 4-(aminomethyl)benzaldehyde with ethanolamine in the presence of sodium borohydride (NaBH4) under acidic conditions can yield the target compound. Optimization involves controlling stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) . Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies functional groups (e.g., -OH at δ 1.5–2.0 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms the aminomethyl moiety (δ 3.2–3.8 ppm) .
- FT-IR : Detects O-H stretches (~3300 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- HPLC-MS : Quantifies purity and molecular ion peaks ([M+H]⁺ at m/z 166.1) .
Q. How does the compound’s solubility profile impact its utility in aqueous vs. organic reaction systems?
- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its hydroxyl and aminomethyl groups, but higher solubility in DMSO or DMF. Solubility tests via phase diagrams (shake-flask method) guide solvent selection for reactions like SN2 substitutions or coupling reactions .
Advanced Research Questions
Q. What strategies enhance enantioselective synthesis of this compound for chiral drug intermediates?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or biocatalysts (e.g., alcohol dehydrogenases) enables enantioselective reduction of ketone precursors. For example, Lactobacillus spp. whole-cell biocatalysts achieve >90% enantiomeric excess (ee) under mild pH (7.0–7.5) and glucose cofactor systems .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions or hydrogen-bonding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states for SN2 reactions at the aminomethyl site. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., neurotransmitter receptors) via hydrogen bonds with the hydroxyl and amine groups .
Q. What impurities are critical to monitor during synthesis, and how are they quantified?
- Methodological Answer : Common impurities include residual benzaldehyde (from incomplete reduction) and N-alkylated byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (5–95% over 20 min) resolves impurities. Limits are set per ICH Q3A guidelines (<0.1% for unknown impurities) .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or bioactive derivatives?
- Methodological Answer : The aminomethyl group facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to form MOFs for catalytic applications. For bioactive derivatives, coupling with sulfonyl chlorides or acylating agents generates amides or sulfonamides with potential antibacterial activity (tested via MIC assays against S. aureus) .
Contradictions and Limitations in Current Research
- Evidence Gaps : While and detail synthesis of analogous alcohols, direct data on this compound’s metabolic stability or toxicity are absent. Future studies should address pharmacokinetic profiling (e.g., microsomal assays) .
- Methodological Discrepancies : Optimal reaction temperatures vary across studies (60–80°C vs. room temperature for biocatalysis), necessitating DoE (Design of Experiments) to unify protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
